molecular formula C8H9N3O3 B14608242 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide CAS No. 59593-63-4

2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide

Cat. No.: B14608242
CAS No.: 59593-63-4
M. Wt: 195.18 g/mol
InChI Key: BYEWPBJATCHCIU-UHFFFAOYSA-N
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Description

2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is a compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a hydrazine group bonded to a benzoyl group with a hydroxyl substitution at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide typically involves the reaction of 4-hydroxybenzoic acid with hydrazine derivatives. One common method involves the condensation of 4-hydroxybenzoic acid with hydrazine hydrate under reflux conditions, followed by the addition of an appropriate carboxamide source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxybenzoyl)hydrazine-1-carboxamide is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and increasing its solubility in aqueous environments .

Properties

CAS No.

59593-63-4

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

[(4-hydroxybenzoyl)amino]urea

InChI

InChI=1S/C8H9N3O3/c9-8(14)11-10-7(13)5-1-3-6(12)4-2-5/h1-4,12H,(H,10,13)(H3,9,11,14)

InChI Key

BYEWPBJATCHCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)N)O

Origin of Product

United States

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